1-Chloro-3,3,3-trifluoroacetone 1-Chloro-3,3,3-trifluoroacetone
Brand Name: Vulcanchem
CAS No.: 431-37-8
VCID: VC3716780
InChI: InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2
SMILES: C(C(=O)C(F)(F)F)Cl
Molecular Formula: C3H2ClF3O
Molecular Weight: 146.49 g/mol

1-Chloro-3,3,3-trifluoroacetone

CAS No.: 431-37-8

Cat. No.: VC3716780

Molecular Formula: C3H2ClF3O

Molecular Weight: 146.49 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3,3,3-trifluoroacetone - 431-37-8

Specification

CAS No. 431-37-8
Molecular Formula C3H2ClF3O
Molecular Weight 146.49 g/mol
IUPAC Name 3-chloro-1,1,1-trifluoropropan-2-one
Standard InChI InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2
Standard InChI Key OONJVQFMOZAXOI-UHFFFAOYSA-N
SMILES C(C(=O)C(F)(F)F)Cl
Canonical SMILES C(C(=O)C(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Chloro-3,3,3-trifluoroacetone, systematically named 3-chloro-1,1,1-trifluoropropan-2-one, features a trifluoromethyl group (-CF₃) at the carbonyl carbon’s α-position and a chlorine atom at the β-carbon. The planar carbonyl group (C=O) creates an electrophilic center, while the electron-withdrawing fluorine atoms enhance the compound’s stability and reactivity. This structural configuration is validated by its exact mass of 145.975 g/mol and a refractive index of 1.3445 .

Key Molecular Properties

PropertyValue
Molecular FormulaC₃H₂ClF₃O
Molecular Weight146.5 g/mol
Boiling Point71.2°C at 760 mmHg
Density1.422 g/cm³
Vapor Pressure125 mmHg at 25°C
LogP (Partition Coeff.)1.36

The compound’s low logP value (1.36) indicates moderate lipophilicity, enabling solubility in both polar and nonpolar solvents—a trait critical for its role in organic synthesis .

Synthesis and Industrial Production

Primary Synthetic Routes

1-Chloro-3,3,3-trifluoroacetone is synthesized via two principal methods:

Comparative Analysis of Synthetic Methods

ParameterHydrogenolysis RouteFluorination Route
Yield97.6%70–85%
Byproducts<1.2% CDFA*Multiple halogenated species
ScalabilityIndustrial (200L reactors)Limited by catalyst decay
Environmental ImpactLow (aqueous phase)High HF usage
*CDFA: 1-Chloro-1,1-difluoroacetone .

The hydrogenolysis method is favored for its efficiency and environmental compatibility, aligning with green chemistry principles .

Physicochemical Properties and Stability

Thermal and Optical Behavior

The compound’s boiling point (71.2°C) and vapor pressure (125 mmHg at 25°C) classify it as a volatile liquid requiring careful storage under inert gases (e.g., nitrogen) at 2–8°C . Its refractive index (1.3445) and density (1.422 g/cm³) are consistent with fluorinated ketones, while the absence of a measurable melting point suggests a supercooled liquid state at low temperatures .

Reactivity Profile

Industrial and Pharmaceutical Applications

Fluorinated Compound Synthesis

The compound’s trifluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceuticals. For example, it serves as a precursor to:

  • Fluorinated APIs: Antiviral and anticancer agents leveraging the -CF₃ group’s bioavailability.

  • Agrochemicals: Herbicides and pesticides with improved environmental persistence .

Foam-Blowing Agents

Due to its low ozone depletion potential (ODP) and global warming potential (GWP), 1-chloro-3,3,3-trifluoroacetone is used in polyurethane foam production. Its volatility ensures rapid evaporation during foaming, while minimal residue reduces product contamination.

Hazard CodeRisk PhraseSafety Measure
F (Flammable)R11: Highly flammableS16: Avoid ignition
T (Toxic)R34: Causes burnsS26: Immediate eye rinse

In vitro studies indicate dose-dependent cytotoxicity in mammalian cells, likely due to electrophilic adduct formation with cellular nucleophiles. Occupational exposure limits (OELs) are yet to be established, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles.

ParameterDetail
HS Code2914700090
MFN Tariff5.5%
VAT17.0%
General Tariff30.0%

The compound’s classification under HS 2914700090 reflects its role as a halogenated ketone derivative, subject to international trade regulations .

Patent Landscape and Future Directions

Key Patents

  • US7002043B2: Covers liquid-phase hydrogenolysis for high-purity 1,1,1-trifluoroacetone production .

  • US6340776B2: Describes fluorination routes for halogenated trifluoroacetones .

Future research should optimize catalyst lifetimes in hydrogenolysis and explore novel applications in fluoropolymer synthesis.

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